Mevinolinic acid, monoammonium salt

Descripción general

Descripción

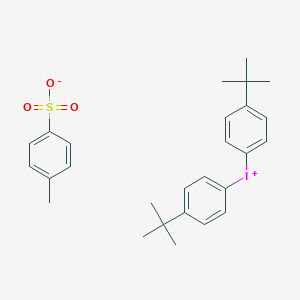

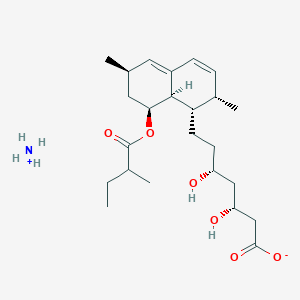

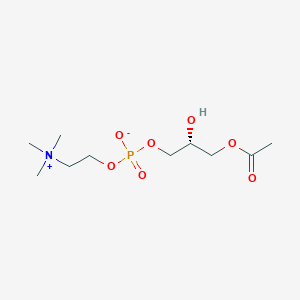

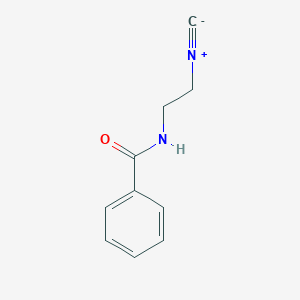

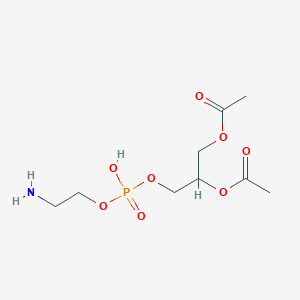

Mevinolinic acid, monoammonium salt, also known as Lovastatin ammonium salt, is a biochemical used in proteomics research . It has a molecular weight of 439.59 and a molecular formula of C24H37O6•NH4 .

Molecular Structure Analysis

Mevinolinic acid, monoammonium salt has a molecular structure represented by the formula C24H37O6•NH4 . The structure and absolute configuration of Mevinolin and its open acid form, Mevinolinic acid, were determined by a combination of physical techniques .Chemical Reactions Analysis

Mevinolinic acid, monoammonium salt is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This enzyme plays a crucial role in the mevalonate pathway, which is a vital cellular metabolic pathway present in all higher eukaryotes and many bacteria .Physical And Chemical Properties Analysis

Mevinolinic acid, monoammonium salt appears as a crystalline powder . It is a solid substance that should be stored at 4° C .Aplicaciones Científicas De Investigación

Inhibition of Hydroxymethylglutaryl-Coenzyme A Reductase

Mevinolinic acid, derived from Aspergillus terreus, is a potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterol biosynthesis. It has been observed to lower cholesterol levels significantly in animal models (Alberts et al., 1980).

Biosynthesis Insights

Research focusing on the biosynthesis of mevinolinic acid has shown that isotopes like [1-14C]acetate and [methyl-14C]methionine are rapidly incorporated into its structure. This understanding aids in comprehending its metabolic pathways and potential applications (Greenspan & Yudkovitz, 1985).

Analytical Method Development

High-performance liquid chromatographic methods have been developed for analyzing mevinolinic acid in various mediums, such as fermentation broths. This is crucial for accurate quantification and quality control in research and industrial applications (Friedrich et al., 1995).

Bile Acid Synthesis Regulation

Mevinolinic acid's role as a competitive inhibitor of HMG-CoA reductase has implications in the regulation of bile acid synthesis, further demonstrating its significance in metabolic studies (Pandak et al., 1990).

Quantitative Analysis in Human Plasma

Methods for quantifying mevinolinic acid in human plasma using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry highlight its relevance in pharmacokinetics and drug monitoring (Calaf et al., 1997).

Fermentation and Cultivation Studies

Studies on the fermentation and cultivation of organisms like Aspergillus terreus have provided insights into optimizing the production of mevinolinic acid. This research is significant for industrial-scale synthesis and pharmaceutical applications (Bizukojć & Ledakowicz, 2008).

Transformation Kinetics

Investigations into the transformation of mevinolin in various solutions have revealed important kinetic parameters, contributing to our understanding of its stability and reaction dynamics in different environments (Ying et al., 2006).

Synthesis and Separation Techniques

Research on the efficient synthesis and separation of mevinolinic acid using techniques like high-speed countercurrent chromatography highlights advancements in the isolation and purification of this compound (Du et al., 2003).

Cell Cycle and Growth Studies

Mevinolinic acid has been used to study its effects on cell cycle progression and viability in various cell lines, providing insights into its potential use in cancer research and treatment strategies (Fairbanks et al., 1986).

Propiedades

IUPAC Name |

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIIYQZTRFOGNN-NQHDYHCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mevinolinic acid, monoammonium salt | |

CAS RN |

77550-67-5 | |

| Record name | Mevinolinic acid, monoammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077550675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)

![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)